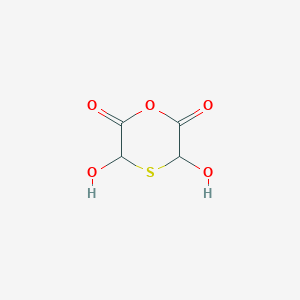

3,5-Dihydroxy-1,4-oxathiane-2,6-dione

Description

Properties

IUPAC Name |

3,5-dihydroxy-1,4-oxathiane-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5S/c5-1-3(7)10-4(8)2(6)9-1/h3-4,7-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYFGMKFMLZGGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)OC(=O)C(S1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development. Research indicates its potential in targeting oxidative stress-related conditions. The presence of hydroxyl groups enhances its reactivity and biological activity, which can be leveraged in the development of new pharmaceuticals aimed at various diseases.

Case Studies:

- A study highlighted the synthesis of new tetracyclic oxathiine-fused quinone-thioglycoside conjugates based on 1,4-naphthoquinones, demonstrating antimicrobial and cytotoxic activities against various cancer cell lines and microbial pathogens .

- Another investigation focused on the antimicrobial properties of naphthoquinones derived from oxathiines against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics .

Organic Synthesis

3,5-Dihydroxy-1,4-oxathiane-2,6-dione serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules with desired properties.

Synthesis Routes:

Several synthetic routes have been explored for producing this compound:

- The compound can be synthesized through reactions involving starting materials like 6,7-dimethoxy-3,4-dihydroisoquinolinium perchlorate under specific conditions (e.g., heating in inert atmospheres) to yield good reaction yields .

Antioxidant Activity

The antioxidant properties of this compound are significant for its application in combating oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Research Findings:

Studies have shown that compounds similar to this compound exhibit strong antioxidant activities. The structural configuration contributes to their ability to scavenge free radicals effectively.

Agricultural Applications

Emerging research suggests potential applications in agriculture as bioactive compounds that can enhance plant growth or provide resistance against pathogens.

Potential Uses:

- As a natural pesticide or growth enhancer due to its antimicrobial properties.

- Further studies are needed to explore its efficacy and safety in agricultural settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and functional derivatives, emphasizing differences in reactivity, stability, and biological activity.

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights:

Ring System and Reactivity: The 1,4-oxathiane core in the target compound combines oxygen and sulfur, offering intermediate polarity compared to purely oxygenated (e.g., pyrazine-diones) or sulfur-rich systems (e.g., dithianes). The sulfur atom may enhance stability against oxidation relative to all-oxygen analogs . Dihydroxypyrido-pyrazine-1,6-dione () exhibits a fused aromatic system, likely contributing to its high biological potency (EC50 = 6 nM) via π-π stacking interactions, a feature absent in the non-aromatic oxathiane derivative .

Functional Group Influence :

- The 3,5-dihydroxy groups in the target compound enhance solubility in polar solvents and enable hydrogen bonding, contrasting with lipophilic steroidal diones (e.g., stigmastane-3,6-dione) .

- Procymidone () lacks hydroxyl groups but includes chlorinated aromatic substituents, conferring hydrophobicity and pesticidal activity .

Biological and Industrial Relevance :

- The redox-active 4,5-dihydroxy-1,2-dithiane (oxidized DTT) serves as a biochemical tool for disulfide bond studies, whereas the target compound’s applications remain speculative but could align with synthetic intermediates or bioactive molecules .

Research Findings and Data Gaps

- Synthetic Accessibility: 1,4-oxathiane-2,6-dione derivatives (e.g., ) are commercially available, suggesting feasible synthesis routes for the dihydroxy variant.

- Biological Activity: While dihydroxypyrido-pyrazine-1,6-dione derivatives show nanomolar potency, the biological profile of this compound is unexplored in the evidence.

- Stability : The sulfur atom in oxathiane may reduce susceptibility to hydrolysis compared to all-oxygen analogs (e.g., dioxanes), but experimental validation is needed .

Q & A

Q. How can conflicting spectroscopic data for this compound be resolved?

-

Case Study : If NMR shows unexpected splitting, consider dynamic effects (e.g., ring puckering) or tautomerism. Use variable-temperature NMR to assess conformational stability. Computational modeling (DFT) can predict dominant conformers and match experimental data .

用它!帮你看懂文献数据图,更好描述实验结果00:17 -

Contradiction Analysis : Compare XRD data with NMR-derived structures to resolve ambiguities. For example, axial vs. equatorial hydroxyl orientations may alter coupling constants .

Q. What strategies optimize the regioselective functionalization of the oxathiane ring?

- Methodology :

- Protection/Deprotection : Temporarily protect hydroxyls with acetyl or benzyl groups (e.g., Ac₂O or BnBr) to direct sulfonation or alkylation to specific positions .

- Catalytic Control : Use Lewis acids (e.g., BF₃·Et₂O) to polarize the carbonyl group, favoring nucleophilic attack at C-2 or C-6.

- Example : Benzylation at C-3 proceeds with >80% selectivity using BnBr and NaH in DMF at 0°C .

Q. How does solvent polarity impact the compound’s stability and reactivity in aqueous media?

- Experimental Design : Conduct kinetic studies in water/co-solvent systems (e.g., water/THF). Monitor degradation via HPLC and correlate with Kamlet-Taft solvent parameters. Acidic/basic buffers (pH 2–12) reveal hydrolysis pathways (lactone vs. thioester cleavage) .

- Data Interpretation : Tools like the "科学指南针-知识宝库" platform can visualize degradation kinetics and identify non-linear trends .

Q. What mechanistic insights explain the compound’s role in asymmetric catalysis?

- Hypothesis Testing : Use isotopic labeling (e.g., ) to track oxygen transfer in catalytic cycles. Kinetic isotope effects (KIE) and Eyring analysis differentiate concerted vs. stepwise mechanisms.

- Case Study : Compare catalytic efficiency with 1-Oxazolidine-2,4-dione derivatives, noting how sulfur substitution alters transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.